Hex-CL-6-fam-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-CL-6-fam-OH is synthesized through a series of chemical reactions involving the coupling of 6-carboxyfluorescein with other chemical groups. The synthesis typically involves the use of amide bond formation, where the carboxyl group of 6-carboxyfluorescein reacts with an amine group under specific conditions . The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling the temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Hex-CL-6-fam-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, where the compound gains electrons and forms reduced products.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reaction conditions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
Hex-CL-6-fam-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses and experiments.
Biology: Employed in molecular biology for labeling and detecting nucleic acids, proteins, and other biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize biological processes.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications
Mechanism of Action
The mechanism of action of Hex-CL-6-fam-OH is primarily based on its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved include interactions with nucleic acids, proteins, and other biomolecules, allowing for the visualization and detection of these targets in various assays .
Comparison with Similar Compounds
Hex-CL-6-fam-OH is similar to other fluorescein derivatives, such as 5-carboxyfluorescein (5-FAM) and fluorescein isothiocyanate (FITC). it has unique properties that make it distinct:
6-carboxyfluorescein (6-FAM): Similar in structure but differs in the position of the carboxyl group, affecting its fluorescent properties.
5-carboxyfluorescein (5-FAM): Another isomer of fluorescein with different photophysical behavior compared to 6-FAM.
Fluorescein isothiocyanate (FITC): Contains an isothiocyanate group, making it reactive towards amines and useful for labeling proteins.
These compounds share similar applications but differ in their specific properties and reactivity, making this compound a unique and valuable tool in scientific research .
Properties
Molecular Formula |
C37H35Cl6NO9 |
---|---|
Molecular Weight |
850.4 g/mol |
IUPAC Name |
[2',4,4',5',7,7'-hexachloro-6'-(2,2-dimethylpropanoyloxy)-6-(6-hydroxyhexylcarbamoyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C37H35Cl6NO9/c1-35(2,3)33(48)51-29-20(39)14-17-27(25(29)42)50-28-18(15-21(40)30(26(28)43)52-34(49)36(4,5)6)37(17)23-22(32(47)53-37)19(38)13-16(24(23)41)31(46)44-11-9-7-8-10-12-45/h13-15,45H,7-12H2,1-6H3,(H,44,46) |
InChI Key |
QUFDJGWKGSOJMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=C1Cl)OC3=C(C(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)NCCCCCCO)Cl)Cl)OC(=O)C(C)(C)C)Cl)Cl |
Origin of Product |
United States |
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